molecular formula C13H14O B1582358 (E)-2-Benzylidenecyclohexanone CAS No. 5682-83-7

(E)-2-Benzylidenecyclohexanone

Cat. No. B1582358
CAS RN: 5682-83-7
M. Wt: 186.25 g/mol
InChI Key: VCDPHYIZVFJQCD-UHFFFAOYSA-N
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Patent
US07807856B2

Procedure details

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer were placed 18.6 g (0.1 mole) of the 2-benzylidenecyclohexanone produced in Example 1 and 40 ml of diphenyl ether in this order. The flask inside was purged with nitrogen. Thereto was added 1.9 g (10 wt. %, 0.89 mmole as palladium) of 5% palladium carbon (a product of Wako Pure Chemical Industries, Ltd.). The system was made vacuum using an aspirator and then was returned to ordinary pressure using nitrogen; this operation was repeated three times. Then, the system was stirred at 240 to 250° C. for 8 hours and cooled to room temperature. 50 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 50 ml of a 10% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 50 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 50 ml of ethyl acetate twice. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 17.8 g of an oil. Yield: 97% The purity of the intended product in the oil was 95% as measured by gas chromatography.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
1.9 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>[C].[Pd].C1(C)C=CC=CC=1>[CH2:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C(CCCC1)=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
palladium carbon
Quantity
1.9 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
245 (± 5) °C
Stirring
Type
CUSTOM
Details
Then, the system was stirred at 240 to 250° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
The flask inside was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
to remove the palladium carbon
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 50 ml of a 10% aqueous sodium hydroxide solution
WASH
Type
WASH
Details
The aqueous layer was washed with 50 ml of toluene
ADDITION
Type
ADDITION
Details
To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
after which the aqueous layer was extracted with 50 ml of ethyl acetate twice
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
to remove ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.